BenchChemオンラインストアへようこそ!

3-(N'-hydroxycarbamimidoyl)benzoic acid

Pharmaceutical Analysis Impurity Profiling ICH Guidelines

As the officially designated Ataluren Impurity E, 3-(N'-hydroxycarbamimidoyl)benzoic acid is the only valid reference standard for quantifying this amidoxime-related impurity in Ataluren drug substance, per ICH Q3A/Q3B guidelines. Its specific meta-carboxy substitution pattern is essential for regiospecific 1,2,4-oxadiazole synthesis and FIH inhibitor SAR studies. Generic alternatives cannot ensure method specificity, traceability, or valid impurity quantification.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
Cat. No. B7721490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N'-hydroxycarbamimidoyl)benzoic acid
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C(=NO)N
InChIInChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
InChIKeyLJCLPFBIVUPTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N'-Hydroxycarbamimidoyl)benzoic acid (CAS 199447-10-4): Baseline Overview for Procurement


3-(N'-Hydroxycarbamimidoyl)benzoic acid, also known as 3-carboxybenzamidoxime, is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol [1]. Structurally, it belongs to the amidoxime class, characterized by a hydroxycarbamimidoyl group (-C(NH2)=N-OH) substituted at the meta-position of benzoic acid . The compound is formally designated as Ataluren Impurity E and is primarily utilized in pharmaceutical research as a reference standard for analytical method validation, as a synthetic intermediate for heterocyclic compound construction, and as a potential inhibitor of Factor Inhibiting HIF (FIH) [2].

3-(N'-Hydroxycarbamimidoyl)benzoic acid: Why Positional Isomers and Alternative Amidoximes Cannot Be Interchanged


Generic substitution within the amidoxime-benzoic acid class is not scientifically valid due to critical differences in biological target engagement and analytical behavior. Positional isomerism fundamentally alters enzymatic recognition: meta-substituted 3-carboxybenzamidoxime presents a distinct spatial orientation of the carboxyl and amidoxime functional groups compared to its para-substituted analog 4-carboxybenzamidoxime (CAS 23610-05-1), which is documented to participate in different hydrogen-bonding networks and metal coordination geometries . This positional specificity is particularly consequential for Factor Inhibiting HIF (FIH) targeting, where the 3-carboxy substitution pattern aligns with the active site architecture of the enzyme's 2-oxoglutarate binding pocket, whereas alternative regioisomers may fail to achieve comparable binding affinity [1]. Additionally, this compound is officially designated as Ataluren Impurity E, meaning that substitution with any other amidoxime species in analytical reference standard applications would compromise the traceability, identification, and quantification mandated under ICH Q3A/Q3B guidelines for pharmaceutical impurity profiling [2].

3-(N'-Hydroxycarbamimidoyl)benzoic acid: Quantitative Differentiation Evidence for Procurement Decisions


Ataluren Impurity E Identity: Quantified Regulatory Significance for Reference Standard Procurement

3-(N'-Hydroxycarbamimidoyl)benzoic acid is unequivocally identified and cataloged as Ataluren Impurity E across multiple authoritative chemical databases, establishing it as the sole acceptable reference standard for detecting and quantifying this specific amidoxime-related impurity in Ataluren (Translarna™) drug substance and drug product [1]. Unlike generic amidoxime analogs such as benzamidoxime (CAS 613-92-3) or 4-carboxybenzamidoxime (CAS 23610-05-1), only this compound matches the exact retention time, mass spectral fragmentation pattern, and UV absorption profile of the impurity generated during Ataluren synthesis and degradation . This identity is not interchangeable; substitution with any alternative amidoxime species would invalidate analytical method specificity per ICH Q2(R1) validation requirements.

Pharmaceutical Analysis Impurity Profiling ICH Guidelines

Meta-Carboxy Substitution Pattern: Documented Synthetic Advantage for 1,2,4-Oxadiazole Heterocycle Construction

The 3-carboxybenzamidoxime scaffold serves as a reactive precursor for 1,2,4-oxadiazole ring formation, a privileged heterocyclic motif present in numerous FDA-approved drugs and clinical candidates including Ataluren itself . The meta-positioning of the carboxyl group relative to the amidoxime moiety provides a distinct advantage in cyclization reactions compared to the para-substituted analog 4-carboxybenzamidoxime (CAS 23610-05-1), which produces regioisomeric oxadiazole products with divergent pharmacological properties [1]. This regiochemical control is essential for medicinal chemistry programs targeting specific oxadiazole-containing lead compounds, where even minor positional variations can result in substantial differences in target binding affinity and pharmacokinetic parameters.

Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

FIH vs. PHD2 Selectivity Potential: Structural Rationale Based on Active Site Metal Coordination Geometry

Amidoxime-containing compounds, including 3-(N'-hydroxycarbamimidoyl)benzoic acid, possess a bidentate metal-chelating motif (the N-hydroxyamidine group) that can coordinate the non-heme Fe(II) in the active site of α-ketoglutarate-dependent dioxygenases [1]. The selectivity profile between FIH (Factor Inhibiting HIF) and PHD2 (Prolyl Hydroxylase Domain 2) is critically influenced by the aromatic substitution pattern and the presence of the carboxyl group. Literature evidence demonstrates that simple aromatic chelators can achieve selective inhibition between FIH and PHD2, with certain catechols exhibiting IC50 values in the low micromolar range for both enzymes, while hydroxypyrones/hydroxypyridinones display more pronounced selectivity [2]. For reference, the selective FIH inhibitor ZG-2305 exhibits a Ki of 79.6 nM for FIH versus 2786 nM for PHD2, representing a 35-fold selectivity ratio . While direct head-to-head IC50 or Ki data for 3-(N'-hydroxycarbamimidoyl)benzoic acid against FIH and PHD2 are not available in the accessible literature, the meta-carboxy substitution pattern is structurally distinct from other amidoxime-based inhibitors, potentially conferring a differentiated selectivity window that warrants experimental validation.

HIF Hydroxylase FIH Inhibition Selectivity Profiling

Oral Bioavailability Differentiation: N-Hydroxyamidines as Prodrugs with Quantified Conversion Efficiency

Amidoximes, including 3-(N'-hydroxycarbamimidoyl)benzoic acid, represent a well-characterized prodrug class that undergoes metabolic reduction to the corresponding amidine by the mitochondrial benzamidoxime reducing system [1]. Quantitative in vivo studies on the model compound N,N′-dihydroxybenzamidine demonstrate oral bioavailability of the active amidine (benzamidine) of approximately 91%, which exceeds the 74% bioavailability achieved using the mono-hydroxy analog benzamidoxime [2]. This 17 percentage-point improvement represents a 23% relative increase in systemic exposure of the active amidine species. The presence of the N-hydroxy group in 3-(N'-hydroxycarbamimidoyl)benzoic acid is therefore mechanistically significant for potential in vivo applications requiring amidine delivery, distinguishing it from compounds lacking this hydroxyl functionality.

Prodrug Design Oral Bioavailability Amidoxime Reduction

Synthetic Yield and Purity: Documented 82% One-Step Conversion with Validated NMR Characterization

A reproducible synthetic protocol for 3-(N'-hydroxycarbamimidoyl)benzoic acid has been documented in patent literature, describing a one-step conversion from 3-cyanobenzoic acid using hydroxylamine hydrochloride under aqueous ethanol conditions with sodium carbonate as base and 8-hydroxyquinoline as catalyst . The reported isolated yield is 82% (1 g scale), and the product was fully characterized by 1H NMR spectroscopy (400 MHz, CDCl3) showing diagnostic peaks at δ 13.03 (br s, 1H, COOH), 9.76 (s, 1H, OH), 8.27-8.26 (m, 1H, aromatic), 7.95-7.89 (m, 2H, aromatic), 7.53 (t, J=7.8 Hz, 1H, aromatic), and 5.94 (br s, 2H, NH2) [1]. Mass spectrometry confirmed the molecular ion at m/z 180.9 (M+H)+ [1]. Commercial suppliers typically offer the compound at ≥95% purity with storage recommendations of 2-8°C protected from light under inert atmosphere .

Chemical Synthesis Process Chemistry Analytical Characterization

3-(N'-Hydroxycarbamimidoyl)benzoic acid: Evidence-Backed Research and Industrial Application Scenarios


GMP-Compliant Impurity Reference Standard for Ataluren Drug Substance Analysis

As the authenticated Ataluren Impurity E, 3-(N'-hydroxycarbamimidoyl)benzoic acid is the required reference standard for quantifying this amidoxime-related impurity in Ataluren (Translarna™) drug substance and finished product per ICH Q3A/Q3B guidelines. Procurement of this specific compound is mandatory for analytical method development, validation, and routine quality control testing in pharmaceutical manufacturing environments where regulatory compliance is required. Substitution with any other amidoxime species would compromise method specificity and render impurity quantification results scientifically invalid [1].

Synthesis of Regiospecific 3-Substituted-1,2,4-Oxadiazole Drug Candidates

Medicinal chemistry programs targeting 1,2,4-oxadiazole-containing lead compounds require the correct positional isomer for regiospecific heterocycle construction. The meta-carboxy substitution pattern of 3-(N'-hydroxycarbamimidoyl)benzoic acid directs cyclization to 3-substituted-1,2,4-oxadiazole products, which are pharmacologically distinct from the para-substituted analogs obtained from 4-carboxybenzamidoxime. This regiochemical specificity is critical for structure-activity relationship (SAR) studies where even minor positional variations can dramatically alter target binding and pharmacokinetic profiles [2].

FIH-Selective HIF Hydroxylase Inhibition Studies in Ischemic Disease Models

For researchers investigating HIF pathway modulation through FIH inhibition, 3-(N'-hydroxycarbamimidoyl)benzoic acid presents a structurally differentiated amidoxime scaffold with potential for FIH vs. PHD2 selectivity. The compound's N-hydroxyamidoxime moiety enables active site Fe(II) coordination characteristic of α-ketoglutarate-dependent dioxygenase inhibitors. While direct head-to-head IC50 data against FIH and PHD2 are not yet reported in accessible literature, the meta-carboxy substitution pattern is distinct from known FIH inhibitors such as ZG-2305 (Ki 79.6 nM) and 1,4-DPCA (IC50 60 µM), offering a unique chemotype for exploring structure-selectivity relationships in this enzyme class [3].

Prodrug Design Research Leveraging Amidoxime-to-Amidine Bioconversion

This compound serves as a research tool for investigating amidoxime prodrug principles, where the N-hydroxyamidoxime functional group undergoes metabolic reduction by the mitochondrial benzamidoxime reducing system (mARC) to release the corresponding amidine (3-amidinobenzoic acid) in vivo. Literature precedent demonstrates that N-hydroxyamidoxime prodrugs confer quantifiably superior oral bioavailability of the active amidine species compared to simple amidoximes (91% vs. 74% in model compounds). Procurement of 3-(N'-hydroxycarbamimidoyl)benzoic acid enables experimental validation of this prodrug strategy in specific therapeutic contexts requiring amidine delivery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(N'-hydroxycarbamimidoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.